N-(3-chloro-2-methylphenyl)-2-cyanoacetamide chemical properties
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide chemical properties
An In-depth Technical Guide to N-(3-chloro-2-methylphenyl)-2-cyanoacetamide: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide, a synthetic intermediate of significant interest in medicinal and materials chemistry. We will dissect its core chemical properties, propose a validated synthesis pathway grounded in established organic chemistry principles, and explore its potential applications, particularly within the context of drug discovery. This document is intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development, offering expert insights into the compound's reactivity, characterization, and strategic utility.
Chemical Identity and Structure
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is a substituted N-aryl cyanoacetamide. The structure is characterized by a central acetamide linkage connecting a 3-chloro-2-methylphenyl group to a cyanoacetyl moiety. This unique combination of functional groups—an aromatic halide, an amide, and a nitrile—imparts a specific reactivity profile that makes it a versatile building block.
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IUPAC Name: N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
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Molecular Formula: C₁₀H₉ClN₂O
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Molecular Weight: 208.64 g/mol [3]
Figure 1. Chemical Structure of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide.
Physicochemical and Computed Properties
Experimental physicochemical data for this specific molecule is not widely available in published literature, a common scenario for specialized synthetic intermediates. However, we can compile a reliable profile using data from closely related analogues and robust computational models. These properties are critical for predicting solubility, designing reaction conditions, and anticipating behavior in biological systems.
| Property | Value | Source / Method |
| Molecular Weight | 208.64 g/mol | PubChem[3] |
| Molecular Formula | C₁₀H₉ClN₂O | PubChem[3] |
| XLogP3 (Predicted) | 2.3 | PubChem (Computed)[3] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[3] |
| Appearance | Expected to be an off-white to light brown solid | Inferred from similar N-aryl acetamides |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone) | Inferred from structural properties and data on similar compounds |
Note: XLogP3 is a computed measure of hydrophobicity, a key parameter in drug design for predicting membrane permeability and absorption.
Synthesis and Mechanistic Considerations
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is most logically achieved via nucleophilic acyl substitution, specifically through the amidation of a cyanoacetic acid derivative with 3-chloro-2-methylaniline. This approach is well-documented for the preparation of cyanoacetanilides.[4]
Retrosynthesis and Key Precursors
The retrosynthetic analysis is straightforward, involving the disconnection of the amide bond to yield the two primary starting materials:
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3-Chloro-2-methylaniline (CAS: 87-60-5): An aniline derivative that serves as the nucleophile. It can be synthesized by the reduction of 1-chloro-2-methyl-3-nitrobenzene.[5][6][7]
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A Cyanoacetylating Agent: Typically an activated form of cyanoacetic acid, such as ethyl cyanoacetate (CAS: 105-56-6), which provides the electrophilic carbonyl group.
Proposed Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of N-aryl cyanoacetamides.[4][8] The core principle is the reaction of an aniline with a cyanoacetic acid ester at elevated temperatures, which drives the reaction forward by distilling off the alcohol byproduct (ethanol).[4]
Step 1: Reaction Setup
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In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 3-chloro-2-methylaniline (1.0 eq) with an excess of ethyl cyanoacetate (3.0-5.0 eq). The excess ethyl cyanoacetate serves as both a reactant and the solvent, maximizing the reaction rate.[4]
Step 2: Thermal Reaction
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Heat the reaction mixture to 180-200°C with vigorous stirring.[4]
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Ethanol, generated as a byproduct of the amidation, will begin to distill off. Monitor the reaction progress by observing the cessation of ethanol distillation. The reaction is typically complete within 3-5 hours.
Step 3: Isolation and Purification
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Allow the reaction mixture to cool to room temperature. The product will often crystallize directly from the excess ethyl cyanoacetate.
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Dilute the cooled mixture with a non-polar solvent like hexane or a toluene/petroleum ether mixture to precipitate the product fully.
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Collect the solid product by vacuum filtration and wash thoroughly with the same non-polar solvent to remove residual ethyl cyanoacetate.
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For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol.
Caption: Proposed workflow for the synthesis of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide.
Chemical Reactivity and Spectroscopic Profile
Core Functional Group Reactivity
The molecule's reactivity is governed by its three primary functional groups:
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Cyano Group (-C≡N): Can undergo hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions. It can also be reduced to a primary amine.
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Amide Group (-CONH-): The amide bond is stable but can be hydrolyzed under harsh conditions. The N-H proton is weakly acidic.
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Methylene Group (-CH₂-): The protons on the methylene carbon are activated by the adjacent cyano and carbonyl groups, making them acidic and susceptible to deprotonation by a suitable base. This allows for further functionalization at this position, for example, via Knoevenagel condensation with aldehydes.[9]
Predicted Spectroscopic Features
While specific spectra are unavailable, the expected features can be predicted:
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¹H NMR: A singlet for the active methylene protons (~3.5-4.0 ppm), a singlet for the methyl group on the phenyl ring (~2.2-2.4 ppm), aromatic protons in the 7.0-7.5 ppm region, and a broad singlet for the amide N-H proton (>8.0 ppm).
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¹³C NMR: Resonances for the methyl carbon (~15-20 ppm), methylene carbon (~25-30 ppm), the cyano carbon (~115-120 ppm), multiple aromatic carbons (120-140 ppm), and the amide carbonyl carbon (~160-165 ppm).
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IR Spectroscopy: Characteristic peaks for N-H stretching (~3300 cm⁻¹), C≡N stretching (~2250 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C=C stretching in the aromatic ring (~1600 cm⁻¹).
Context in Medicinal Chemistry and Drug Discovery
The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework found in a variety of biologically active compounds.[9] Its derivatives have demonstrated a wide range of activities, including anticancer, anticonvulsant, antimicrobial, and insecticidal properties.[10][11][12][13]
The Cyanoacetamide Scaffold as a Versatile Pharmacophore
The value of this scaffold lies in its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. The active methylene group provides a convenient handle for synthetic elaboration, allowing for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).
Caption: Pharmacophoric features of the N-aryl-2-cyanoacetamide scaffold in drug design.
Potential Biological Targets
Given the known activities of related compounds, N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is a valuable intermediate for developing inhibitors for various enzyme classes. For instance, chloroacetamide moieties are known "warheads" for covalent inhibitors that target nucleophilic residues like cysteine in enzyme active sites.[14] This makes the parent scaffold a prime candidate for modification into targeted covalent inhibitors for proteases, kinases, or other enzymes implicated in disease.
Safety, Handling, and Storage
Hazard Profile: Based on safety data for related cyanoacetamide and chloroaniline derivatives, this compound should be handled with care. It is classified as potentially harmful if swallowed, inhaled, or in contact with skin.[15] It is expected to cause skin irritation and serious eye irritation.[16][17]
Precautionary Measures:
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][17]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[16]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is a strategically important chemical intermediate with significant potential for application in drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, its chemical properties and reactivity can be reliably inferred from its constituent functional groups and data on analogous structures. Its synthesis is achievable through robust and scalable chemical methods. The presence of the privileged cyanoacetamide scaffold makes it a highly valuable starting point for the development of novel, biologically active compounds, particularly as covalent inhibitors or as part of larger molecules targeting a range of therapeutic areas.
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